2-(2-Phenylcyclopropyl)acetic acid

Descripción

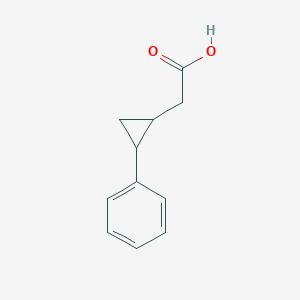

Structure

2D Structure

Propiedades

Fórmula molecular |

C11H12O2 |

|---|---|

Peso molecular |

176.21 g/mol |

Nombre IUPAC |

2-(2-phenylcyclopropyl)acetic acid |

InChI |

InChI=1S/C11H12O2/c12-11(13)7-9-6-10(9)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,12,13) |

Clave InChI |

XOZFZEMSIZMNAD-UHFFFAOYSA-N |

SMILES canónico |

C1C(C1C2=CC=CC=C2)CC(=O)O |

Origen del producto |

United States |

Chemical Reactivity and Transformation Mechanisms of 2 2 Phenylcyclopropyl Acetic Acid Systems

Ring-Opening Reactions of the Cyclopropane (B1198618) Moiety

The high strain energy of the cyclopropane ring makes it behave somewhat like a double bond, susceptible to cleavage under various conditions. In the case of 2-(2-phenylcyclopropyl)acetic acid, the presence of the donor (phenyl) and acceptor (acetic acid) groups significantly influences the regioselectivity and mechanism of these ring-opening reactions.

Acid-catalyzed ring-opening is a characteristic reaction of cyclopropanes. For donor-acceptor systems like this compound, this process is facilitated by the polarization of the bond between the carbon atoms bearing the donor and acceptor groups (the C1-C2, or vicinal, bond). The reaction is typically initiated by protonation. One possible mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electron-withdrawing capacity and further weakens the adjacent cyclopropane bond.

Alternatively, under strongly acidic conditions, direct protonation of the cyclopropane ring can occur, leading to a carbocationic intermediate. The stability of this cation, influenced by the phenyl substituent, directs the subsequent reaction. In many acid-catalyzed reactions of related systems, cleavage of the C-O bond of a protecting group or other parts of the molecule can occur without affecting the cyclopropane ring, demonstrating that specific conditions are required to activate the three-membered ring. rsc.orgresearchgate.net For instance, studies on cyclopropanated 3-aza-2-oxabicyclic alkenes showed that acid catalysis with an alcohol nucleophile resulted in the cleavage of a C-O bond within the bicyclic system rather than the cyclopropane ring. rsc.org A proposed mechanism for such reactions can proceed in either an S_N1-like manner, forming a free carbocation, or an S_N2-like fashion where the nucleophile attacks as the bond to the leaving group is broken. rsc.org

The electron-accepting character of the carboxylic acid group makes the cyclopropyl (B3062369) system electrophilic and thus susceptible to attack by nucleophiles. These reactions often require activation by a Lewis acid to enhance the electrophilicity of the cyclopropane ring. However, in cyclopropanes bearing a carboxylic acid group, an interesting phenomenon of internal Brønsted acid activation can occur. The carboxylic acid itself can act as a proton source via an internal hydrogen bond, activating the ring for nucleophilic attack without the need for an external Lewis acid catalyst. acs.orgwikipedia.org This approach has been successfully used in the ring-opening of cyclopropane hemimalonates with indole (B1671886) nucleophiles under high-pressure conditions, which prevent decarboxylation and yield adducts with the carboxylic acid group intact. acs.org

A variety of nucleophiles can be employed to open donor-acceptor cyclopropanes, leading to 1,3-difunctionalized aliphatic chains. The nucleophile typically attacks the carbon atom bearing the donor group (the phenyl group), while the negative charge that develops on the carbon with the acceptor group is captured by a proton or another electrophile.

Table 1: Examples of Nucleophilic Ring-Opening Reactions on Related Donor-Acceptor Cyclopropanes

| Donor Group | Acceptor Group(s) | Nucleophile/Reagent | Catalyst/Conditions | Product Type |

|---|---|---|---|---|

| Phenyl | -COOEt, -COOEt | Phenylselenyl chloride | MgI₂ | 1,3-chloroselenated alkane |

| Phthalimide | -COOEt, -COOEt | Phenylselenyl chloride | MgI₂ | 1,3-chloroselenated alkane |

This table presents data from studies on analogous donor-acceptor cyclopropane systems to illustrate the principles of nucleophilic ring-opening. acs.org

Under superacidic conditions, the reaction mechanism can deviate significantly from typical electrophilic cleavage. Studies on the closely related trans-2-phenylcyclopropylamine reveal a fascinating pathway involving dicationic intermediates. In this process, the exocyclic functional group (the amine) is protonated first. Subsequent protonation occurs on the cyclopropane ring itself, specifically on the distal bond (C2-C3), which is the bond furthest from the substituent.

This double protonation forms a dicationic species. The resulting charge-charge repulsion in the transition state is thought to be a key factor, along with the sigma-acceptor properties of the protonated functional group, in directing the cleavage of the distal C2-C3 bond. This is a notable departure from the more common cleavage of the vicinal C1-C2 bond observed in many donor-acceptor cyclopropane reactions. While this specific study was on an amine, a similar mechanism is proposed for an amide derivative of 2-phenylcyclopropane carboxylic acid, suggesting that this compound could exhibit similar reactivity in superacid, proceeding through a dicationic intermediate to yield products from distal bond cleavage.

Structure Activity Relationship Sar Studies and Ligand Design Principles

Elucidation of Pharmacophores within Phenylcyclopropyl Scaffolds

A pharmacophore is an abstract concept that describes the ensemble of steric and electronic features necessary for a molecule to interact with a specific biological target and elicit a biological response. For derivatives of 2-(2-phenylcyclopropyl)acetic acid, the core phenylcyclopropyl scaffold is a critical component of the pharmacophore for various enzymes, including Lysine-Specific Demethylase 1 (LSD1) and O-acetylserine sulfhydrylase. researchgate.netnih.gov

In the context of LSD1 inhibition, the pharmacophore typically includes the trans-2-phenylcyclopropylamine moiety. researchgate.netresearchgate.net This core structure is responsible for the mechanism-based inactivation of the enzyme, where the cyclopropylamine (B47189) ring interacts with the flavin adenine (B156593) dinucleotide (FAD) cofactor. researchgate.netresearchgate.net The phenyl ring and the amine group are key interaction points, and their relative orientation is crucial for activity. researchgate.net

For inhibitors of O-acetylserine sulfhydrylase, a different pharmacophore has been identified. Here, the 2-phenylcyclopropane carboxylic acid structure is the key element. nih.govnih.gov The carboxylic acid group and the phenyl ring are essential for binding to the enzyme's active site. nih.govnih.gov

Pharmacophore models are often developed using computational techniques, such as LigandScout, which can identify and visualize the key interaction sites between a ligand and its protein target. nih.govunipi.it These models, which may include features like hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers, serve as a blueprint for designing new molecules with desired biological activities. nih.govunipi.it

Impact of Substituent Effects on Biological Function

The biological activity of 2-phenylcyclopropyl derivatives can be finely tuned by introducing various substituents onto the core scaffold. These modifications can influence the molecule's potency, selectivity, and pharmacokinetic properties.

Modifications to the phenyl ring of the 2-phenylcyclopropyl scaffold have a significant impact on biological activity. The nature and position of these substituents can alter the electronic properties and steric profile of the molecule, thereby influencing its interaction with the target protein.

For instance, in the case of microbial tyramine (B21549) oxidase inhibitors, para-substitution on the phenyl ring of 2-fluoro-2-arylcyclopropylamines demonstrated a clear trend. nih.gov Electron-withdrawing groups, such as fluorine and chlorine, were found to slightly decrease the inhibitory activity. nih.gov Conversely, an electron-donating methyl group at the para position led to a substantial increase in activity, being approximately 90 times more potent than the parent compound, tranylcypromine (B92988). nih.gov

In the context of serotonin (B10506) 2C (5-HT2C) receptor agonists, substitutions on the phenyl ring of 2-phenylcyclopropylmethylamines were also explored. nih.gov The presence of 2-alkoxy and 5-fluoro substituents on the phenyl ring resulted in excellent potency and selectivity for the 5-HT2C receptor over other subtypes. nih.gov This highlights the importance of specific substitution patterns for achieving desired pharmacological profiles.

The following table summarizes the effects of various aromatic ring substitutions on the biological activity of phenylcyclopropyl derivatives:

| Parent Compound Scaffold | Substituent | Position | Effect on Activity | Target |

| 2-Fluoro-2-arylcyclopropylamine | F, Cl | para | Slight decrease | Microbial Tyramine Oxidase |

| 2-Fluoro-2-arylcyclopropylamine | Methyl | para | Significant increase | Microbial Tyramine Oxidase |

| 2-Phenylcyclopropylmethylamine | 2-Alkoxy, 5-Fluoro | ortho, meta | Enhanced potency and selectivity | 5-HT2C Receptor |

Modification of the nitrogen atom in amino and amido derivatives of the 2-phenylcyclopropyl scaffold is a common strategy to enhance potency and selectivity. nih.gov

In the development of LSD1 inhibitors, N-alkylation of trans-2-phenylcyclopropylamine (2-PCPA) has proven to be a successful approach. nih.gov For example, the synthesis of N-alkylated 2-PCPA-based inhibitors like S2116 and S2157 resulted in a 2.0- to 2.6-fold enhancement in potency for LSD1 compared to the parent compound S2101. nih.gov Structural analyses have confirmed that these N-substituents contribute to the increased potency without being part of the adduct formed with the FAD cofactor. nih.gov

Similarly, for 5-HT2C receptor agonists, N-substitution of 2-(2-alkoxyphenyl)cyclopropylmethylamines was investigated. nih.gov N-methylation of 2-(2-methoxyphenyl)cyclopropylmethylamine maintained high potency at the 5-HT2C receptor. nih.gov Further exploration of N-benzyl derivatives led to compounds with significant antipsychotic-like activity in preclinical models. nih.gov

The table below illustrates the impact of N-substitution on the activity of phenylcyclopropylamine derivatives:

| Parent Scaffold | N-Substituent | Resulting Compound Class | Effect on Activity | Target |

| trans-2-Phenylcyclopropylamine | Alkyl chains | N-Alkyl-2-PCPA | Increased potency | LSD1 |

| 2-(2-Methoxyphenyl)cyclopropylmethylamine | Methyl | N-Methyl-2-(2-methoxyphenyl)cyclopropylmethylamine | Maintained high potency | 5-HT2C Receptor |

| 2-Phenylcyclopropylmethylamine | Benzyl | N-Benzyl-2-phenylcyclopropylmethylamine | Significant antipsychotic-like activity | 5-HT2C Receptor |

Stereochemical Influence on Activity and Selectivity

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its biological activity. For 2-phenylcyclopropyl derivatives, which possess chiral centers, the specific stereoisomer can have a profound impact on potency and selectivity.

In the case of 2-fluoro-2-phenylcyclopropylamine, a potent inhibitor of microbial tyramine oxidase, the absolute configuration was found to be crucial for its activity. nih.gov The (1S,2S)-enantiomer exhibited excellent inhibitory activity, while the (1R,2R)-enantiomer was essentially inactive. nih.gov This stark difference underscores the importance of a precise stereochemical fit within the enzyme's active site.

Similarly, for N-substituted 2-phenylcyclopropylmethylamines acting as 5-HT2C receptor agonists, the (+)-enantiomers were consistently more potent than their (–)-enantiomers. nih.gov Based on this observation and comparison with similar scaffolds, the absolute configuration of the more active (+)-enantiomers was assigned as 1S, 2S. nih.gov

The development of potent and selective LSD1 inhibitors also relies heavily on stereochemistry. The trans configuration of the 2-phenylcyclopropylamine scaffold is generally preferred for optimal activity. researchgate.net The optical resolution of racemic mixtures is often necessary to isolate the more active enantiomer, as exemplified by the development of the LSD1 inhibitor S1427. nih.gov

Rational Design Approaches for Enhanced Potency and Selectivity

The insights gained from SAR studies are instrumental in the rational design of new and improved drug candidates. By understanding which structural features are essential for activity and which can be modified, medicinal chemists can systematically optimize lead compounds.

In the absence of a high-resolution structure of the biological target, ligand-based drug design (LBDD) methods are invaluable. nih.govslideshare.net These approaches utilize the information from a set of known active ligands to develop a pharmacophore model or a quantitative structure-activity relationship (QSAR) model. mdpi.com

A pharmacophore model defines the essential three-dimensional arrangement of chemical features required for biological activity. researchgate.net This model can then be used to screen large virtual libraries of compounds to identify new potential hits that fit the pharmacophore. mdpi.com

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov These models can predict the activity of novel, unsynthesized compounds, thereby guiding the design process towards more potent and selective molecules. mdpi.com For example, a QSAR model was successfully used to predict the retention of proteins in a multimodal anion exchange system using ligands with phenyl ring substitutions. nih.gov

These ligand-based approaches, by focusing on the common structural and chemical properties of active molecules, provide a powerful framework for the rational design of novel derivatives of this compound with enhanced therapeutic potential. nih.govmdpi.com

Structure-Based Drug Design Methodologies

Structure-based drug design (SBDD) is a powerful and rational approach in the discovery and development of new therapeutic agents. nih.gov This methodology relies on the three-dimensional structural information of the biological target, typically a protein or enzyme, to design ligands with high affinity and selectivity. nih.govnih.gov Key techniques in obtaining this structural information include X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and cryo-electron microscopy. nih.gov Once the target's structure is determined, computational methods like molecular docking can be employed to predict the binding orientation and affinity of potential drug candidates within the target's active site. nih.govnih.gov This predictive capability allows for the rational design and optimization of lead compounds by enhancing their interactions with key residues in the binding pocket.

In the context of this compound and its analogs targeting the integrin αvβ3, structure-based drug design plays a pivotal role. The successful application of SBDD is fundamentally dependent on the availability of a high-resolution structure of the target protein. The crystal structure of the extracellular segment of integrin αvβ3 has been solved, providing a detailed map of the ligand-binding site. nih.govnih.gov This structural information is crucial for understanding how ligands, including those based on the this compound scaffold, interact with the receptor.

The binding site for the native Arg-Gly-Asp (RGD) ligand on integrin αvβ3 is located at the interface between the αv and β3 subunits. nih.gov A critical feature of this binding site is the Metal-Ion-Dependent Adhesion Site (MIDAS) within the β3 subunit, which coordinates a divalent cation essential for ligand binding. nih.govnih.gov The carboxylate group of the aspartic acid residue in the RGD motif directly interacts with this metal ion. nih.gov Non-RGD mimetics, such as derivatives of this compound, are designed to retain this crucial interaction. The carboxylic acid moiety of these compounds is positioned to mimic the aspartate's interaction with the MIDAS cation.

Molecular docking studies are instrumental in the design and optimization of these inhibitors. nih.govnih.gov By computationally placing candidate molecules into the αvβ3 binding site, researchers can predict their binding conformation and affinity. This allows for the systematic exploration of how different substituents on the phenylcyclopropyl scaffold might enhance binding. For instance, modifications can be designed to create additional favorable interactions with amino acid residues in the vicinity of the RGD-binding pocket, thereby improving potency and selectivity. While specific docking studies for each this compound analog are often proprietary and not always published in full detail, the general approach is a cornerstone of the lead optimization process for this class of compounds. The aim is to refine the pharmacophore to achieve optimal interactions with the receptor, leading to the identification of potent and selective inhibitors.

Research Findings on Integrin αvβ3 Inhibitors

Research into non-peptide RGD mimetics has led to the discovery of potent inhibitors of integrin αvβ3. The design strategy often involves replacing the peptide backbone with a rigid scaffold that correctly orients the key pharmacophoric features. The 2-phenylcyclopropyl group serves as such a scaffold. The optimization of a lead compound by replacing a phenethyl group with a cyclopropyl (B3062369) moiety led to a new series of potent and selective inhibitors of αvβ3.

One notable example from this class is (+)-(2-{4-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethoxy]phenyl}-cyclopropyl)acetic acid . The development of this compound involved extensive structure-activity relationship (SAR) studies to optimize its potency, selectivity, and pharmacokinetic properties. The table below summarizes the activity of this and related compounds.

| Compound Name | Integrin αvβ3 IC50 (nM) | Integrin αvβ5 IC50 (nM) | Integrin αIIbβ3 IC50 (nM) |

|---|---|---|---|

| (+)-(2-{4-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethoxy]phenyl}-cyclopropyl)acetic acid | 0.8 | 140 | >10000 |

| (2-{4-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethoxy]phenyl}-cyclopropyl)acetic acid (racemic) | 1.5 | 250 | >10000 |

The data clearly indicates that the (+) enantiomer is more potent than the racemic mixture, highlighting the stereospecificity of the interaction with the integrin αvβ3 receptor. The high selectivity against integrin αIIbβ3 is a critical feature for avoiding potential anti-platelet side effects.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Ligand-Target Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for identifying potential biological targets and understanding the binding modes of ligands like 2-(2-phenylcyclopropyl)acetic acid derivatives.

In a notable study, molecular docking was employed to investigate the interaction of derivatives of the closely related compound, 2-phenylcyclopropylmethylamine (PCPMA), with the Dopamine D₃ Receptor (D₃R), a key target for various neurological disorders. mdpi.com The process involved several key steps:

Protein and Ligand Preparation: The crystal structure of the D₃R was obtained from the Protein Data Bank (PDB ID: 3PBL). The protein structure was prepared using tools like the Protein Preparation Wizard in Schrödinger software, which involves adding hydrogens, assigning bond orders, and performing a restrained energy minimization. The three-dimensional structures of the ligands were built and then optimized using quantum chemical methods (Gaussian 09 at the B3LYP/6-31G(d) level) before being prepared for docking with LigPrep. mdpi.com

Grid Generation: A docking grid was established around the binding site of the receptor, typically defined by the location of a co-crystallized ligand. mdpi.com

Docking and Scoring: The prepared ligands were then docked into the receptor's binding site using software like Glide. The resulting poses were evaluated using a scoring function to estimate the binding affinity. mdpi.com

The docking results for newly designed PCPMA derivatives showed better docking scores with D₃R compared to the D₂R, indicating a higher predicted binding stability and selectivity for the D₃R target. mdpi.com Such studies are vital for predicting the most likely biological targets for this compound and guiding the synthesis of more potent and selective analogs.

Table 1: Example Docking Scores for Designed PCPMA Derivatives

| Compound | Docking Score (D₃R) | Docking Score (D₂R) |

|---|---|---|

| Template (30r) | - | - |

| Designed 1 (D1) | Better than template | - |

| Designed 2 (D2) | Worse than template | - |

| Designed 3 (D3) | Better than template | - |

| Designed 4 (D4) | Better than template | - |

Data sourced from a study on PCPMA derivatives targeting the D₃ receptor. mdpi.com

Molecular Dynamics Simulations for Binding Conformation and Stability

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the binding pose and the conformational changes in both the ligand and the protein over time.

For the PCPMA derivatives targeting the D₃R, extensive MD simulations were performed to validate the docking results and analyze the stability of the ligand-receptor complexes. mdpi.com A 300-nanosecond MD simulation was conducted for the complexes, which allows for the observation of atomic-level movements and interactions in a simulated physiological environment. mdpi.com

Key insights from MD simulations include:

Binding Stability: Analysis of the Root Mean Square Deviation (RMSD) of the protein and ligand over the simulation time indicates whether the complex reaches a stable equilibrium.

Interaction Analysis: MD simulations reveal the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, identified in the docking pose. This helps to confirm the crucial residues involved in binding.

Conformational Changes: These simulations can show how the binding of a ligand may induce conformational changes in the receptor, which can be critical for its biological function.

The combination of molecular docking and MD simulations provides a powerful approach to understand the mode of interaction between D₃R and PCPMA derivatives, confirming the stability of the predicted binding modes and providing a rationale for the observed activities. mdpi.com This theoretical framework is directly applicable to studying the binding of this compound to its potential targets.

Quantum Chemical Calculations for Reaction Pathway Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of molecules. These methods are invaluable for analyzing reaction pathways, understanding reaction mechanisms, and predicting molecular properties.

While specific reaction pathway analyses for this compound are not widely published, the methodologies are well-established. For instance, DFT calculations using functionals like B3LYP with basis sets such as 6-311++G(d,p) are standard for optimizing molecular structures and calculating vibrational frequencies. nih.gov

Applications of quantum chemical calculations for this compound could include:

Conformational Analysis: Determining the most stable conformations of the molecule.

Reaction Mechanism Studies: Elucidating the transition states and energy barriers for its synthesis or metabolic degradation pathways. For example, the synthesis of 1-phenylcyclopropane carboxylic acid derivatives, which are structurally similar, involves the conversion of a cyano group to a carboxylic acid, a process whose mechanism can be detailed through quantum calculations. nih.gov

Prediction of Spectroscopic Properties: Calculating theoretical IR and Raman spectra to aid in the characterization of the molecule. nih.gov

Electronic Properties: Calculating properties like HOMO-LUMO energy gaps to understand charge transfer within the molecule. nih.gov

These calculations provide a fundamental understanding of the chemical behavior of this compound, which is essential for both its synthesis and the rationalization of its biological activity.

In Silico Mutagenesis for Interaction Site Elucidation

In silico mutagenesis is a computational technique where one or more amino acids in a protein's sequence are replaced with another, and the effect of this mutation on ligand binding or protein stability is evaluated. This method is instrumental in identifying key amino acid residues that are critical for the interaction with a ligand.

Although specific in silico mutagenesis studies targeting the binding site of this compound have not been detailed in the literature, the methodology can be powerfully applied. The general workflow is as follows:

A stable protein-ligand complex is obtained from molecular docking and MD simulations.

Residues in the binding pocket are systematically mutated in silico (e.g., to alanine, a process known as alanine scanning, or to all other 19 natural amino acids). mdpi.comresearchgate.net

The binding affinity of the ligand to each mutant protein is recalculated, often using molecular docking or more rigorous free energy calculation methods like Free Energy Perturbation (FEP). mdpi.com

A significant decrease in binding affinity upon mutation of a specific residue indicates its critical role in the interaction. This approach allows researchers to build a detailed map of the binding site, highlighting the "hot spots" for ligand interaction. Such knowledge is crucial for understanding the source of binding affinity and selectivity and for designing new ligands with improved properties. mdpi.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. These models are highly valuable for predicting the activity of novel compounds before their synthesis.

A comprehensive 3D-QSAR study was performed on a series of 50 PCPMA derivatives with selectivity for the D₃R. mdpi.com Two common 3D-QSAR methods, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA), were used.

CoMFA and CoMSIA: These methods generate 3D fields around aligned molecules to represent their steric, electrostatic, and other physicochemical properties. A statistical method, Partial Least Squares (PLS), is then used to correlate the variations in these fields with the observed biological activities.

The resulting QSAR models for the PCPMA derivatives showed good predictive ability, as indicated by high cross-validated correlation coefficient (q²) and conventional correlation coefficient (r²) values. mdpi.com

Table 2: Statistical Parameters of CoMFA and CoMSIA Models for PCPMA Derivatives

| Model | q² | r² |

|---|---|---|

| CoMFA | 0.607 | 0.981 |

| CoMSIA | 0.643 | 0.899 |

q² > 0.5 is generally considered indicative of a good predictive model. mdpi.com

The 3D-QSAR results highlighted that steric, electrostatic, and hydrophobic fields were crucial for the binding of these compounds to the D₃R. mdpi.com The graphical contour maps generated from these analyses provide a visual guide for drug design, indicating where bulky groups, electronegative groups, or hydrophobic groups might increase or decrease activity. This information allows for the rational design of new, more potent this compound analogs.

Metabolic and Enzymatic Transformation Pathways in Vitro Biochemical Context

Enzymatic Biotransformation Studies

The in vitro enzymatic biotransformation of 2-(2-phenylcyclopropyl)acetic acid is understood primarily through research on structurally analogous compounds, such as tranylcypromine (B92988). These studies typically utilize preparations of liver enzymes to model metabolic processes in a controlled laboratory setting. While direct enzymatic studies on this compound are not extensively documented in publicly available literature, the metabolic fate of the phenylcyclopropyl moiety has been investigated.

For instance, research on tranylcypromine, which shares the 2-phenylcyclopropyl core structure, has been evaluated in vitro using cDNA-expressed human cytochrome P450 (CYP) enzymes. nih.gov Such studies are crucial for determining which specific enzymes are responsible for the compound's metabolism and for identifying potential inhibitory effects on these enzymes. nih.gov The metabolism of compounds containing a carboxylic acid group, like this compound, can also involve conjugation reactions, such as glucuronidation, which has been studied for other phenylacetic acid derivatives. nih.gov Furthermore, the formation of acyl-CoA derivatives represents another potential metabolic pathway for carboxylic acids. nih.gov

Identification of In Vitro Metabolic Products

The identification of in vitro metabolic products for this compound can be inferred from studies on its structural analog, tranylcypromine. Animal data indicates that the primary routes of metabolism for tranylcypromine are ring-hydroxylation and N-acetylation. nih.govresearchgate.net This leads to the formation of key metabolites such as p-hydroxytranylcypromine and N-acetyltranylcypromine. researchgate.net There is also evidence for the formation of N-acetyl-p-hydroxytranylcypromine. researchgate.net

For carboxylic acid-containing compounds, conjugation is a major metabolic pathway. In studies with a related compound, p-(cyclopropylcarbonyl)phenylacetic acid, species-dependent conjugation was observed, with monkeys forming a glucuronide conjugate and dogs forming taurine (B1682933) and glycine (B1666218) conjugates. nih.gov Therefore, it is plausible that this compound could undergo similar conjugation reactions at its carboxylic acid group in addition to modifications on the phenylcyclopropyl moiety.

Below is a table of potential metabolic pathways based on structurally related compounds.

| Parent Compound Structure | Potential Metabolic Pathway | Potential Metabolite(s) |

| Phenylcyclopropyl | Aromatic Hydroxylation | Hydroxylated phenyl derivatives |

| Phenylcyclopropylamine | N-Acetylation | N-Acetyl derivatives |

| Phenylacetic acid | Acyl-Glucuronidation | Glucuronide conjugates |

| Phenylacetic acid | Acyl-CoA Formation | Acyl-CoA thioesters |

| Phenylacetic acid | Amino Acid Conjugation | Taurine or Glycine conjugates |

Role of Cytochrome P450 Enzymes in Cyclopropyl (B3062369) Ring Metabolism

The cytochrome P450 (CYP) enzyme superfamily is central to the metabolism of many compounds containing a cyclopropyl ring. hyphadiscovery.com The strained nature of this ring makes it susceptible to oxidative metabolism by CYP enzymes, which can lead to ring-opening. hyphadiscovery.comorganic-chemistry.org This process can form reactive intermediates capable of covalently binding to proteins. hyphadiscovery.com

Studies on tranylcypromine have shown that it is metabolized by the liver and acts as an inhibitor of several CYP enzymes, including CYP2A6, CYP2C19, CYP2C9, and CYP2D6. nih.govnih.govpsychscenehub.com In vitro experiments using human CYP enzymes demonstrated that tranylcypromine competitively inhibits CYP2C19 and CYP2D6, and noncompetitively inhibits CYP2C9. nih.gov The metabolism of cyclopropylamines, like in tranylcypromine, by CYP enzymes can lead to the formation of reactive intermediates that can cause mechanism-based inhibition of the enzyme. hyphadiscovery.com While the high C-H bond dissociation energy of the cyclopropyl ring generally results in a reduced susceptibility to oxidative metabolism, its presence does not entirely prevent it. hyphadiscovery.com

| Enzyme | Role in Metabolism of Phenylcyclopropyl Analogs | Type of Inhibition by Tranylcypromine |

| CYP2A6 | Involved in metabolism | Inhibitor |

| CYP2C9 | Involved in metabolism | Noncompetitive Inhibitor |

| CYP2C19 | Involved in metabolism | Competitive Inhibitor |

| CYP2D6 | Involved in metabolism | Competitive Inhibitor |

Advanced Analytical Methodologies for Research Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the molecular structure of 2-(2-Phenylcyclopropyl)acetic acid. By examining the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition and connectivity can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR provide critical data for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the protons in different chemical environments. The aromatic protons of the phenyl group typically appear as a multiplet in the range of δ 7.0-7.5 ppm. The protons on the cyclopropyl (B3062369) ring and the methylene (B1212753) group of the acetic acid moiety resonate at higher fields, with their specific chemical shifts and coupling patterns providing valuable information about their spatial arrangement. For comparison, the closely related compound trans-2-phenyl-1-cyclopropanecarboxylic acid shows distinct signals for its cyclopropyl and phenyl protons. sigmaaldrich.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The spectrum will show distinct peaks for the carboxyl carbon, the aromatic carbons, and the aliphatic carbons of the cyclopropyl and methylene groups. The chemical shifts of these carbons are indicative of their electronic environment. For instance, the carboxyl carbon is typically observed at a downfield shift (around 170-180 ppm), while the aromatic carbons appear in the 120-140 ppm region. The cyclopropyl and methylene carbons resonate at upfield positions.

While specific experimental NMR data for this compound is not widely published, data for analogous compounds, such as 3-phenylpropionic acid, can provide expected ranges for the chemical shifts. nih.gov

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxyl (COOH) | 10-12 | 175-180 |

| Phenyl (Ar-H) | 7.1-7.4 | 125-142 |

| Cyclopropyl (CH) | 1.0-2.5 | 15-30 |

| Methylene (CH₂) | 2.2-2.8 | 35-45 |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the elemental composition and exact mass of this compound. This method provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula. nih.gov The fragmentation pattern observed in the mass spectrum can further confirm the structure by revealing the characteristic losses of functional groups, such as the carboxyl group. Predicted mass spectrometry data for similar compounds can serve as a guide for interpreting the HRMS results of this compound. chromatographyonline.com

Chromatographic Separation and Quantification Techniques

Chromatographic techniques are essential for the separation, identification, and quantification of this compound, particularly for assessing its purity and resolving its enantiomers.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile compounds like this compound. A reversed-phase HPLC method, likely employing a C18 column, would be suitable for its analysis. sigmaaldrich.com The mobile phase would typically consist of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. The retention time of the compound can be optimized by adjusting the mobile phase composition and pH. For instance, methods developed for other phenylacetic acid derivatives often use a phosphate (B84403) buffer and acetonitrile. sigmaaldrich.com

Gas Chromatography (GC)

Gas Chromatography (GC) can be used for the analysis of this compound, although derivatization is often required to increase its volatility and improve peak shape. Esterification of the carboxylic acid group to a methyl or other suitable ester is a common derivatization strategy for GC analysis of acidic compounds. hmdb.ca The choice of a suitable GC column, often a polar one, is critical for achieving good separation. bmrb.io GC coupled with a mass spectrometer (GC-MS) provides both retention time and mass spectral data, enabling confident identification. nih.gov Predicted GC-MS data for structurally related compounds can aid in method development. myskinrecipes.com

Chiral HPLC for Enantiomeric Purity Assessment

Since this compound possesses two chiral centers, it can exist as four stereoisomers. Chiral HPLC is the premier technique for the separation and quantification of these enantiomers, which is crucial as different enantiomers can exhibit distinct biological activities. The separation is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly employed for the resolution of chiral acids and have been successfully used for separating various chiral derivatives. sigmaaldrich.cnnih.gov The mobile phase in chiral HPLC often consists of a mixture of alkanes (like hexane) and an alcohol (such as isopropanol (B130326) or ethanol), sometimes with the addition of a small amount of an acidic modifier to improve peak shape and resolution. chemrxiv.org

Interactive Data Table: General Conditions for Chiral HPLC Separation of Phenylcyclopropane Derivatives

| Parameter | Typical Conditions |

| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralcel® OD-H, Chiralpak® AD-H) |

| Mobile Phase | Hexane/Isopropanol or Hexane/Ethanol mixtures |

| Additives | Trifluoroacetic acid or acetic acid (0.1%) |

| Detection | UV at a suitable wavelength (e.g., 254 nm) |

Note: Optimal conditions need to be determined experimentally for this compound.

Complementary Analytical Approaches (e.g., Thin-Layer Chromatography, Spectrophotometry for Activity Assays)

In addition to advanced hyphenated techniques, a comprehensive characterization of this compound and its related compounds often employs complementary analytical methods. These techniques, including Thin-Layer Chromatography (TLC) and spectrophotometry, offer rapid, cost-effective, and valuable insights into the purity, reaction progress, and potential biological activity of the compound.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography serves as a swift and efficient method for the qualitative analysis of this compound. It is particularly useful for monitoring the progress of synthesis reactions, identifying the presence of impurities, and determining the purity of the final product. The separation on a TLC plate is based on the differential partitioning of the analyte between the stationary phase and the mobile phase.

For a carboxylic acid like this compound, a common stationary phase is silica (B1680970) gel, which is polar. The choice of the mobile phase, or eluent, is critical for achieving good separation. Typically, a mixture of a nonpolar solvent and a more polar solvent is used. Due to the acidic nature of the target compound, which can lead to tailing or streaking on the silica gel plate, a small amount of a volatile acid, such as acetic acid or formic acid, is often incorporated into the mobile phase. researchgate.netreddit.com This addition helps to suppress the ionization of the carboxylic acid group, resulting in more compact and well-defined spots. researchgate.net

The visualization of the spots on the TLC plate can be achieved under UV light, as the phenyl group in the molecule is UV-active. Alternatively, various staining reagents can be employed. For carboxylic acids, pH indicator dyes like bromocresol green can be used, which change color in the presence of an acidic compound.

A representative, albeit generalized, TLC protocol for analyzing a reaction mixture containing this compound is outlined below. The Rf (retention factor) values are illustrative and would need to be determined experimentally.

Table 1: Illustrative TLC System for this compound

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | Hexane:Ethyl Acetate:Acetic Acid (70:30:1, v/v/v) |

| Analyte | Reaction mixture from the synthesis of this compound |

| Visualization | UV light (254 nm) or staining with bromocresol green |

Interactive Data Table: Expected Rf Values in a Hypothetical TLC Separation

| Compound | Expected Rf Value Range | Observations |

| Starting Aldehyde | 0.6 - 0.7 | Less polar than the carboxylic acid product. |

| This compound | 0.3 - 0.4 | The carboxylic acid group increases polarity, leading to stronger interaction with the silica gel and a lower Rf value. |

| Non-polar byproducts | 0.8 - 0.9 | Will travel further up the plate. |

Spectrophotometry for Activity Assays

Spectrophotometric assays are instrumental in evaluating the potential biological activity of this compound, particularly its capacity as an enzyme inhibitor. Given that structurally related compounds, such as tranylcypromine (B92988) (2-phenylcyclopropylamine), are known inhibitors of monoamine oxidase (MAO), a spectrophotometric assay for MAO inhibition is a relevant application. nih.govbrieflands.com

These assays are typically indirect, where the activity of the enzyme is coupled to a reaction that produces a colored product (a chromogen). The rate of color formation is proportional to the enzyme's activity. The presence of an inhibitor will decrease the rate of the reaction, which can be quantified by measuring the change in absorbance over time at a specific wavelength.

One common method is a peroxidase-linked spectrophotometric assay. nih.govbrieflands.com In this system, the MAO-catalyzed oxidation of a substrate produces hydrogen peroxide (H₂O₂). The H₂O₂ then participates in a peroxidase-catalyzed reaction that leads to the formation of a colored dye. nih.gov The increase in absorbance of this dye is monitored.

To assess the inhibitory potential of this compound, the assay would be performed in the presence of varying concentrations of the compound. The concentration of the test compound that results in a 50% reduction in enzyme activity is known as the IC₅₀ value.

Table 2: Principle of a Spectrophotometric MAO Inhibition Assay

| Step | Reaction | Monitored Change |

| 1. MAO Catalysis | Substrate + O₂ + H₂O → Aldehyde + NH₃ + H₂O₂ | Production of H₂O₂ |

| 2. Peroxidase-Linked Color Reaction | H₂O₂ + Chromogenic Substrate → Oxidized Chromogen (Colored) | Increase in absorbance at a specific wavelength (e.g., 490-498 nm) nih.govbrieflands.com |

Interactive Data Table: Hypothetical MAO-B Inhibition Data for this compound

| Concentration of this compound (nM) | % Inhibition of MAO-B Activity |

| 1 | 10 |

| 10 | 25 |

| 50 | 48 |

| 100 | 65 |

| 500 | 85 |

From such data, an IC₅₀ value can be calculated, providing a quantitative measure of the compound's inhibitory potency.

Q & A

Q. Key Methodological Steps :

- Saponification : React ester precursors with KOH/MeOH at reflux.

- Extraction : Acidify with HCl, extract with CHCl₃, dry over Na₂SO₄.

- Chromatography : Use silica gel columns with EtOAC/hexane gradients.

- Crystallization : Slow evaporation of acetone solutions for X-ray-quality crystals.

How is X-ray crystallography applied to determine the structural conformation of this compound derivatives?

Basic Research Question

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation (e.g., acetone solutions) and analyzed using Mo Kα radiation (λ = 0.71073 Å). Data collection involves φ/ω scans on diffractometers (e.g., Bruker APEX-II), with structures refined using SHELX .

Q. Example Crystallographic Data :

| Parameter | Value (from ) |

|---|---|

| Space group | P1 (triclinic) |

| a, b, c (Å) | 9.1261, 9.5308, 10.5577 |

| α, β, γ (°) | 72.228, 79.702, 85.724 |

| R-factor | R = 0.036, wR(F²) = 0.098 |

| Hydrogen bonds | O—H⋯O (2.68–2.72 Å) |

Q. Methodological Considerations :

- Hydrogen Placement : Riding model for C-bound H atoms (Uiso = 1.2Ueq(C)).

- Disorder Handling : Refinement with isotropic displacement parameters for minor components.

What advanced strategies are used to resolve hydrogen bonding networks and crystal packing ambiguities in cyclopropane-containing acetic acids?

Advanced Research Question

Graph-set analysis and Hirshfeld surfaces are employed to classify hydrogen-bonding motifs (e.g., dimeric O—H⋯O interactions). Weak interactions (C—H⋯π, π⋯π stacking) are quantified using Mercury or PLATON. For example, 2-(5-Cyclohexyl-benzofuran)acetic acid forms centrosymmetric dimers via O—H⋯O bonds (d = 2.68 Å), stabilized by C—H⋯π interactions (3.30–3.56 Å) .

Q. Data Contradiction Mitigation :

- Cross-validate SCXRD data with DFT calculations.

- Compare packing motifs with Cambridge Structural Database (CSD) entries .

How can cyclopropane-induced conformational strain influence the biological activity of peptide-conjugated derivatives?

Advanced Research Question

Cyclopropane groups impose torsional constraints, altering peptide backbone flexibility. For example, cyclopropyl amino acids (e.g., ) enhance receptor selectivity by pre-organizing peptide conformations. Methodologies include:

- Solid-Phase Peptide Synthesis : Incorporate cyclopropane-containing residues during chain elongation.

- Circular Dichroism (CD) : Monitor conformational changes in solution.

- MD Simulations : Compare strain energy (kcal/mol) between cyclopropane and non-constrained analogs.

Biological Stability : Cyclopropane rings reduce enzymatic degradation by hindering protease access .

What analytical techniques are critical for characterizing solution-phase versus solid-state conformations?

Advanced Research Question

Q. Example NMR Challenges :

- Overlapping signals from diastereotopic protons.

- Use of 2D NOESY to identify through-space couplings.

How are computational methods integrated to predict and validate experimental data for cyclopropane derivatives?

Advanced Research Question

- DFT Calculations : Optimize geometry at B3LYP/6-311++G(d,p) level; compare with SCXRD bond lengths (e.g., C–C: 1.50 Å calc vs. 1.53 Å expt).

- Docking Studies : Predict binding affinities to biological targets (e.g., enzymes in ).

- CSD Mining : Identify trends in cyclopropane C–C–C angles (avg. 59.5° ± 2°) .

What are the challenges in synthesizing enantiopure cyclopropane derivatives, and how are they addressed?

Advanced Research Question

- Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak IA) or enzymatic kinetic resolution.

- Asymmetric Synthesis : Employ Simmons–Smith reactions with chiral catalysts (e.g., Rh₂(OAc)₄).

- Crystallographic Validation : Determine Flack parameter (x ≈ 0.02) to confirm absolute configuration .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.